molecular formula C17H31N3O B6896625 N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide

Cat. No.: B6896625
M. Wt: 293.4 g/mol
InChI Key: MFWHXWPFJOZKPR-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a pyrrolidine ring, and an azepane ring

Properties

IUPAC Name

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-13-5-7-20(11-14(2)9-13)17(21)18-10-15-6-8-19(12-15)16-3-4-16/h13-16H,3-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWHXWPFJOZKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC(C1)C)C(=O)NCC2CCN(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: : The starting material, often a cyclopropylamine, undergoes a cyclization reaction to form the pyrrolidine ring. This step may involve reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

  • Azepane Ring Formation: : The azepane ring is synthesized through a series of reactions, including alkylation and cyclization. Common reagents include alkyl halides and bases like potassium carbonate (K2CO3).

  • Coupling Reaction: : The final step involves coupling the pyrrolidine and azepane intermediates. This is typically achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be performed on the carbonyl group of the carboxamide. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the azepane ring. Reagents such as alkyl halides and nucleophiles like amines are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like NaOH.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific receptors or enzymes, making it a potential candidate for treating certain diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and pyrrolidine rings may facilitate binding to specific sites, while the azepane ring can influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylpiperidine-1-carboxamide
  • N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylhexane-1-carboxamide

Uniqueness

Compared to similar compounds, N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide has a unique azepane ring, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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